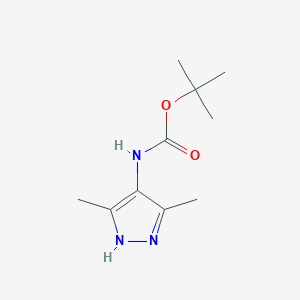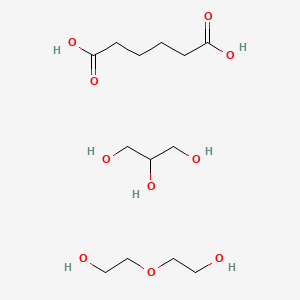
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is a complex polymer formed by the reaction of hexanedioic acid (adipic acid), 2,2’-oxybis(ethanol) (diethylene glycol), and 1,2,3-propanetriol (glycerol). This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol. The reaction is usually carried out under high temperatures and in the presence of a catalyst to facilitate the formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the polymer. Safety measures are also in place to handle the reactants and intermediates, which can be hazardous .
化学反应分析
Types of Reactions
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
科学研究应用
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
作用机制
The mechanism by which hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol exerts its effects is primarily through its ability to form stable, flexible, and durable polymer chains. These chains interact with various molecular targets, including other polymers and biological molecules, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to be used in a wide range of applications, from industrial coatings to biomedical devices .
相似化合物的比较
Similar Compounds
- Hexanedioic acid, dimethyl ester, polymer with dimethyl butanedioate, dimethyl pentanedioate, 2,2’-oxybis(ethanol) and 1,2,3-propanetriol : Another variant with distinct chemical properties .
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis(ethanol): Similar in structure but with different mechanical properties.
Uniqueness
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is unique due to its specific combination of reactants, which imparts it with a balance of flexibility, durability, and chemical reactivity. This makes it particularly suitable for applications requiring a combination of these properties .
属性
CAS 编号 |
26760-54-3 |
|---|---|
分子式 |
C13H28O10 |
分子量 |
344.36 g/mol |
IUPAC 名称 |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol |
InChI |
InChI=1S/C6H10O4.C4H10O3.C3H8O3/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3(6)2-5/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-6H,1-2H2 |
InChI 键 |
DELIYQOKOPVQCJ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
规范 SMILES |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
Key on ui other cas no. |
26760-54-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


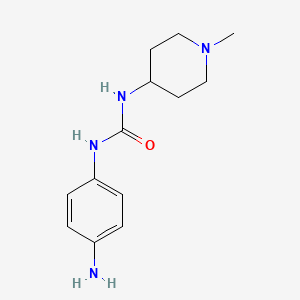

![5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1518013.png)
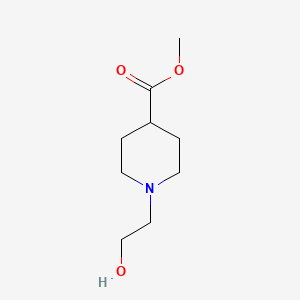
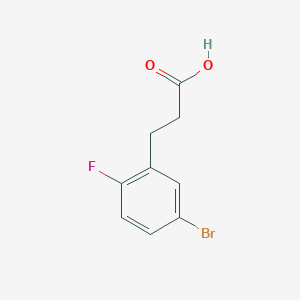
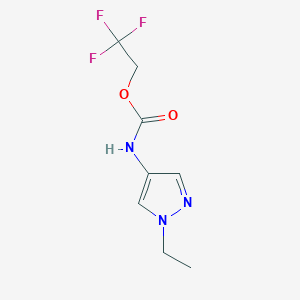
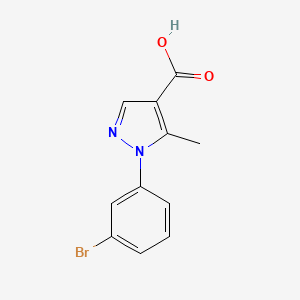
![2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1518023.png)
![2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1518025.png)

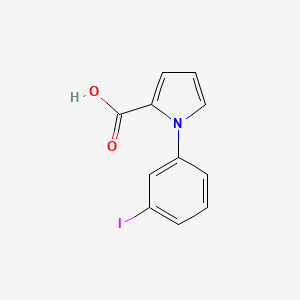
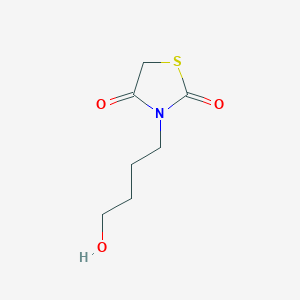
![3-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B1518030.png)
